3,5-Dichloro-4-hydroxybenzohydrazide
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Overview
Description
3,5-Dichloro-4-hydroxybenzohydrazide is an organic compound with the molecular formula C7H6Cl2N2O2 and a molecular weight of 221.04 g/mol It is a derivative of benzoic acid and is characterized by the presence of two chlorine atoms and a hydroxyl group on the benzene ring, along with a hydrazide functional group
Preparation Methods
3,5-Dichloro-4-hydroxybenzohydrazide can be synthesized through several methods. One common synthetic route involves the reaction of 3,5-dichloro-4-hydroxybenzoic acid methyl ester with hydrazine monohydrate in methanol. The reaction mixture is refluxed for three hours, resulting in the formation of this compound as a white solid . The reaction conditions typically involve heating and refluxing to ensure complete conversion of the starting materials.
Chemical Reactions Analysis
3,5-Dichloro-4-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Dichloro-4-hydroxybenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-hydroxybenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This compound may also interfere with cellular pathways by binding to key regulatory molecules, thereby modulating their function .
Comparison with Similar Compounds
3,5-Dichloro-4-hydroxybenzohydrazide can be compared with other similar compounds, such as:
3,5-Dichloro-4-hydroxybenzoic acid: This compound lacks the hydrazide group and has different reactivity and applications.
3,5-Dichloro-4-hydroxybenzaldehyde: This compound contains an aldehyde group instead of a hydrazide group, leading to different chemical behavior and uses.
3,5-Dichloro-4-hydroxybenzamide: This compound has an amide group instead of a hydrazide group, resulting in distinct properties and applications.
Properties
IUPAC Name |
3,5-dichloro-4-hydroxybenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2/c8-4-1-3(7(13)11-10)2-5(9)6(4)12/h1-2,12H,10H2,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAECGTGIGJYKPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)O)Cl)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178674 |
Source
|
Record name | Benzoic acid, 3,5-dichloro-4-hydroxy-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23964-29-6 |
Source
|
Record name | Benzoic acid, 3,5-dichloro-4-hydroxy-, hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023964296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,5-dichloro-4-hydroxy-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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